Cas no 63285-60-9 (Ethyl 4-Methylpiperazine-2-carboxylate)
Ethyl 4-Methylpiperazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-Methylpiperazine-2-carboxylate
- 4-Methyl-2-piperazincarbonsaeure-aethylester
- 4-methyl-2-piperazinecarboxylic acid ethyl ester
- 4-methylpiperazine-2-carboxylic acid,ethyl ester
- ethyl 4-methyl-2-piperazine-carboxylate
- ethyl-4-methylpiperazine-2-carboxylate
- AS-30299
- A831226
- 63285-60-9
- DB-124972
- 2-Piperazinecarboxylic acid, 4-methyl-, ethyl ester
- Ethyl4-Methylpiperazine-2-carboxylate
- SCHEMBL3309610
- NJUYOQHZQCEQHF-UHFFFAOYSA-N
- 4-methylpiperazine-2-carboxylic acid, ethyl ester
- CS-0112603
- AKOS006283670
- EN300-67783
- DTXSID70502506
- MFCD09037900
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- MDL: MFCD09037900
- Inchi: 1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3
- InChI Key: NJUYOQHZQCEQHF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CN(C)CCN1)=O
Computed Properties
- Exact Mass: 172.12100
- Monoisotopic Mass: 172.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 236.0±35.0 °C at 760 mmHg
- Flash Point: 96.6±25.9 °C
- PSA: 41.57000
- LogP: -0.28020
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
Ethyl 4-Methylpiperazine-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-Methylpiperazine-2-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-Methylpiperazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E939908-10mg |
Ethyl 4-Methylpiperazine-2-carboxylate |
63285-60-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939908-50mg |
Ethyl 4-Methylpiperazine-2-carboxylate |
63285-60-9 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E939908-100mg |
Ethyl 4-Methylpiperazine-2-carboxylate |
63285-60-9 | 100mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM335072-1g |
Ethyl 4-methylpiperazine-2-carboxylate |
63285-60-9 | 95%+ | 1g |
$1192 | 2021-08-18 | |
| Chemenu | CM335072-5g |
Ethyl 4-methylpiperazine-2-carboxylate |
63285-60-9 | 95%+ | 5g |
$3576 | 2021-08-18 | |
| Alichem | A139004597-250mg |
Ethyl 4-methylpiperazine-2-carboxylate |
63285-60-9 | 95% | 250mg |
$260.37 | 2023-09-01 | |
| Alichem | A139004597-1g |
Ethyl 4-methylpiperazine-2-carboxylate |
63285-60-9 | 95% | 1g |
$676.71 | 2023-09-01 | |
| Alichem | A139004597-5g |
Ethyl 4-methylpiperazine-2-carboxylate |
63285-60-9 | 95% | 5g |
$1971.00 | 2023-09-01 | |
| Chemenu | CM335072-1g |
Ethyl 4-methylpiperazine-2-carboxylate |
63285-60-9 | 95%+ | 1g |
$864 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1243886-250mg |
ETHYL 4-METHYLPIPERAZINE-2-CARBOXYLATE |
63285-60-9 | 95% | 250mg |
$350 | 2024-06-06 |
Ethyl 4-Methylpiperazine-2-carboxylate Suppliers
Ethyl 4-Methylpiperazine-2-carboxylate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethyl 4-Methylpiperazine-2-carboxylate
Ethyl 4-Methylpiperazine-2-carboxylate (CAS No. 63285-60-9): A Comprehensive Overview
Ethyl 4-Methylpiperazine-2-carboxylate (CAS No. 63285-60-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 4-methylpiperazine-2-carboxylate, is a derivative of piperazine, a heterocyclic amine that plays a crucial role in various biological processes and drug development.
The chemical structure of ethyl 4-methylpiperazine-2-carboxylate consists of a piperazine ring with an ethyl ester group and a methyl substituent. This unique configuration imparts specific properties that make it an attractive candidate for the synthesis of bioactive molecules and drug candidates. The compound's solubility, stability, and reactivity are key factors that influence its utility in various applications.
Recent studies have highlighted the potential of ethyl 4-methylpiperazine-2-carboxylate in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent activity against certain types of cancer cells. The ability to modulate specific biological pathways makes it a valuable tool in the design of targeted therapies.
In addition to its potential in oncology, ethyl 4-methylpiperazine-2-carboxylate has been explored for its neuroprotective properties. Studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the modulation of neurotransmitter systems and the reduction of oxidative stress.
The synthesis of ethyl 4-methylpiperazine-2-carboxylate can be achieved through various routes, including the reaction of 4-methylpiperazine with ethyl chloroformate or ethyl oxalyl chloride. These methods provide high yields and purity, making them suitable for large-scale production. The choice of synthetic pathway often depends on factors such as cost, availability of reagents, and environmental impact.
In terms of safety and regulatory considerations, ethyl 4-methylpiperazine-2-carboxylate is generally recognized as safe for use in research settings when proper handling protocols are followed. However, it is important to note that like any chemical compound, it should be handled with care to avoid exposure to skin or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling and storage.
The pharmaceutical industry has shown increasing interest in compounds like ethyl 4-methylpiperazine-2-carboxylate due to their potential therapeutic applications. Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in treating various diseases. Early results have been promising, with several compounds showing favorable pharmacokinetic profiles and minimal side effects.
Beyond its direct therapeutic applications, ethyl 4-methylpiperazine-2-carboxylate has also found use as an intermediate in the synthesis of other bioactive molecules. Its ability to serve as a building block for more complex structures makes it an essential component in combinatorial chemistry and high-throughput screening efforts.
In conclusion, ethyl 4-methylpiperazine-2-carboxylate (CAS No. 63285-60-9) is a multifaceted compound with significant potential in both research and pharmaceutical applications. Its unique chemical properties, coupled with its versatility in synthesis and biological activity, make it an important molecule to study further. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the field of medicinal chemistry.
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